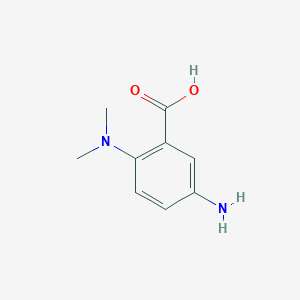

5-Amino-2-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROBFLSZISKPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384436 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344303-78-2 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 5-Amino-2-(dimethylamino)benzoic Acid

The direct synthesis of this compound can be approached through various chemical strategies, including multi-step reaction sequences starting from readily available aromatic precursors.

Carbonylation and Carboxylation Pathways

Amination and Alkylation Strategies

A key strategy for the synthesis of this compound involves the introduction of the dimethylamino group onto a pre-functionalized benzoic acid ring via a nucleophilic aromatic substitution reaction. This approach is typically embedded within a multi-step synthesis.

A notable example begins with 2-chloro-5-nitrobenzoic acid. In this process, the chloro group is displaced by dimethylamine (B145610) in a nucleophilic aromatic substitution reaction. This reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 2-(dimethylamino)-5-nitrobenzoic acid, can then be converted to the target molecule by reduction of the nitro group.

Reductive amination is another powerful tool in amine synthesis. nih.gov While not a direct route to the final product in one step, the principles of reductive amination are applied in multi-step syntheses of related compounds, for instance, in the formation of the 2-(dimethylamino) group from a primary amine precursor.

Oxidative Synthesis Routes

Information regarding the direct oxidative synthesis of this compound is limited in currently available research. The oxidation of the amino group to a nitro derivative is a possible reaction; however, this is typically a transformation of the final product rather than a synthetic step towards it.

Multi-Step Chemical Reaction Sequences from Aromatic Precursors

Multi-step synthesis from aromatic precursors is the most comprehensively documented approach for preparing this compound. Two primary routes have been established, starting from either 2-nitrobenzoic acid or 2-chlorobenzoic acid.

Route 1: Starting from 2-Nitrobenzoic Acid

This synthetic pathway involves a sequence of reduction, alkylation, nitration, and a final reduction step.

Reduction of the Nitro Group: The initial step is the catalytic hydrogenation of 2-nitrobenzoic acid to yield 2-aminobenzoic acid. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as methanol (B129727).

Reductive Alkylation: The resulting 2-aminobenzoic acid undergoes reductive alkylation to introduce the dimethylamino group. This is accomplished by reacting the primary amine with formaldehyde (B43269) in the presence of a hydrogen atmosphere and a Pd/C catalyst. This step yields 2-(dimethylamino)benzoic acid.

Nitration: The 2-(dimethylamino)benzoic acid is then nitrated to introduce a nitro group at the 5-position. This electrophilic aromatic substitution is carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity. The product of this step is 2-(dimethylamino)-5-nitrobenzoic acid.

Final Reduction: The synthesis is completed by the reduction of the nitro group of 2-(dimethylamino)-5-nitrobenzoic acid to an amino group. This can be achieved through catalytic hydrogenation, similar to the first step, to afford the final product, this compound.

Route 2: Starting from 2-Chlorobenzoic Acid

This alternative route involves nitration followed by nucleophilic substitution and reduction.

Nitration: 2-Chlorobenzoic acid is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoic acid.

Nucleophilic Aromatic Substitution: The chloro group of 2-chloro-5-nitrobenzoic acid is then substituted with a dimethylamino group by reacting it with dimethylamine at an elevated temperature in a suitable solvent like DMF. bldpharm.com This step produces 2-(dimethylamino)-5-nitrobenzoic acid.

Reduction: The final step involves the reduction of the nitro group to an amino group, yielding this compound. A common method for this transformation is hydrogenation using a Raney Nickel catalyst. google.com

Table 1: Key Intermediates in Multi-Step Syntheses

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 2-Nitrobenzoic acid | 2-Aminobenzoic acid | 2-(Dimethylamino)-5-nitrobenzoic acid | This compound |

| 2-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | 2-(Dimethylamino)-5-nitrobenzoic acid | This compound |

Synthesis of Derivatives and Analogues

The functional groups present in this compound allow for a variety of chemical modifications to produce derivatives and analogues.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted to an ester through various esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method for preparing esters of aminobenzoic acids. researchgate.net For anthranilic acid and its derivatives, transesterification of the corresponding methyl ester with a higher boiling alcohol in the presence of a basic catalyst is also a viable method for obtaining different alkyl esters.

Specific examples of esters of the closely related 2-amino-5-(dimethylamino)benzoic acid that have been synthesized include the methyl and ethyl esters. researchgate.netresearchgate.net These are typically prepared by standard esterification procedures. For instance, the synthesis of N-benzoyl amino esters can be achieved by coupling a benzoic acid derivative with an amino acid methyl ester using a coupling reagent. wikipedia.org

Amide Bond Formation

The carboxylic acid functionality of this compound readily participates in amide bond formation, a cornerstone reaction in organic synthesis. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. While specific literature on amide bond formation with this particular compound is not abundant, general methods for the amidation of benzoic acid derivatives are well-established.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. However, this method's harsh conditions may not be compatible with the amino groups present on the ring. A milder approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, a method that has been shown to be effective for a wide range of substrates. nih.gov

The presence of the amino groups on the aromatic ring can influence the reactivity of the carboxylic acid and may require protective group strategies to achieve selective amidation at the carboxyl function without side reactions at the amino groups.

Functional Group Transformations

The amino and dimethylamino groups on the aromatic ring of this compound can undergo various functional group transformations. The primary amino group is particularly reactive and can be a site for diazotization, alkylation, or acylation.

Protection of the amino groups is often a crucial step in multi-step syntheses to prevent unwanted side reactions. Carbamates, such as the t-butyloxycarbonyl (Boc) group, are commonly used protecting groups for amines due to their stability under various reaction conditions and their ease of removal under acidic conditions. masterorganicchemistry.com

The primary amino group can be oxidized to a nitro group, although this is a less common transformation. More typically, the compound itself is synthesized from a nitro-substituted precursor, where the nitro group is reduced to the primary amine in the final step.

Azo Dye Ligand Construction

The primary amino group of this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis typically involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.

In the first step, the primary amino group of this compound would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. nih.gov This diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electron-donating groups on the coupling component facilitate electrophilic aromatic substitution, leading to the formation of the azo linkage. For instance, coupling with 3-dimethylamino benzoic acid has been reported in the synthesis of a thiazole-based azo dye. asianpubs.orgresearchgate.net This suggests that this compound could act as the diazonium component in similar reactions. The general reaction scheme for the formation of an azo dye is depicted below:

| Step | Reactants | Conditions | Product |

| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 2-(Dimethylamino)-5-diazoniumbenzoic acid chloride |

| Azo Coupling | 2-(Dimethylamino)-5-diazoniumbenzoic acid chloride, Electron-rich aromatic compound (e.g., N,N-dimethylaniline) | Alkaline or slightly acidic conditions | Azo dye |

Complexation and Coordination Chemistry

The presence of multiple donor atoms (the nitrogen atoms of the amino and dimethylamino groups, and the oxygen atoms of the carboxylate group) makes this compound and its derivatives excellent ligands for the formation of metal complexes.

Synthesis of Transition Metal Complexes

Aminobenzoic acids and their derivatives are known to form stable complexes with a variety of transition metals. researchgate.net The coordination can occur through the nitrogen of the amino group and the oxygen of the carboxylate group, forming a chelate ring. While specific studies on transition metal complexes of this compound are limited, the coordination behavior of related aminobenzoic acids provides insight into its potential. For example, metal complexes of m-amino benzoic acid with Cu(II), Pb(II), Zn(II), Mn(II), Co(II), Cd(II), and Ni(II) have been synthesized and characterized. researchgate.net The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. rasayanjournal.co.in

Azo dye ligands derived from aminobenzoic acids are also effective chelating agents for transition metals. For instance, a thiazole-based azo dye derived from 3-dimethylamino benzoic acid has been used to synthesize Ni(II), Cu(II), and Zn(II) complexes. asianpubs.orgresearchgate.net In these complexes, the ligand coordinates to the metal ion in a tridentate fashion through the nitrogen atoms of the azo group and the thiazole (B1198619) ring, and an oxygen atom of the carboxylate group.

Preparation of Organometallic Compounds, e.g., Organotin(IV) Carboxylates

Organotin(IV) carboxylates are a class of organometallic compounds with diverse applications. The synthesis of organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid has been reported. ajbasweb.comthescipub.com These syntheses typically involve the reaction of the carboxylic acid with an organotin(IV) oxide or hydroxide, such as dibutyltin(IV) oxide or triphenyltin(IV) hydroxide, under reflux in a suitable solvent like methanol or acetonitrile (B52724). thescipub.com The resulting complexes can exhibit various structures, including monomeric and dimeric forms.

Similarly, organotin(IV) complexes of 2-amino-5-nitrobenzoic acid have been prepared. thescipub.com These studies suggest that this compound would readily react with organotin(IV) precursors to form the corresponding carboxylates. The coordination is expected to occur through the oxygen atoms of the carboxylate group.

A representative synthesis of a diorganotin(IV) dicarboxylate is shown in the following table:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Diorganotin(IV) oxide (e.g., (n-Bu)₂SnO) | Acetonitrile | Reflux | Bis[5-amino-2-(dimethylamino)benzoato]diorganotin(IV) |

Formation of Lanthanide Coordination Compounds

Lanthanide ions are known to form coordination compounds with carboxylic acids, often exhibiting interesting photoluminescent properties. The synthesis of lanthanide complexes with 3-dimethylamino benzoic acid has been successfully achieved. nih.govnih.gov These complexes were synthesized by reacting a lanthanide nitrate (B79036) salt with the ligand in an ethanol (B145695) solution. The resulting complexes were found to have dimeric structures. nih.gov

Furthermore, lanthanide complexes with 5-aminoorotic acid have also been reported, indicating that the amino group does not hinder complex formation. mdpi.com Based on these findings, it is highly probable that this compound can act as a ligand for the formation of lanthanide coordination compounds. The synthesis would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The coordination is expected to primarily involve the carboxylate group, though the amino groups could also participate in coordination or intermolecular hydrogen bonding, influencing the final structure of the complex.

Spectroscopic and Structural Elucidation Techniques for 5 Amino 2 Dimethylamino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 5-Amino-2-(dimethylamino)benzoic acid, the ¹H NMR spectrum exhibits characteristic signals corresponding to its distinct proton environments. The dimethylamino group protons typically appear as a sharp singlet, while the protons on the aromatic ring produce a more complex pattern of multiplets. The amino group protons often present as a broad peak due to chemical exchange.

| Proton Group | Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) |

| -N(CH₃)₂ | 2.8 – 3.0 | Singlet | 6H |

| Aromatic Ring | 6.5 – 7.8 | Multiplets | 3H |

| -NH₂ | 5.0 – 6.0 | Broad Peak | 2H |

| Data is based on generalized spectral information. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid group is typically found far downfield. The aromatic carbons appear in a specific region, and their exact shifts are influenced by the electron-donating effects of the amino and dimethylamino substituents. The methyl carbons of the dimethylamino group are observed in the upfield aliphatic region.

| Carbon Group | Chemical Shift (δ) ppm |

| Carboxylic Acid (-COOH) | 170 – 175 |

| Aromatic Carbons | 110 – 150 |

| Dimethylamino (-N(CH₃)₂) | Not specified in results |

| Data is based on generalized spectral information. |

Heteronuclear Multiple-Quantum Coherence (HMQC) is a 2D NMR technique that correlates the chemical shifts of directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra of this compound. For instance, an HMQC spectrum would show a correlation peak between the signal for the dimethylamino protons and the signal for the methyl carbons, confirming their direct connection. Similarly, it would link each aromatic proton signal to its corresponding aromatic carbon signal. Specific experimental HMQC data for this compound were not available in the consulted literature.

When this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for characterizing the resulting structures. The chemical shift (δ) of the tin-119 nucleus is highly sensitive to the coordination number and geometry of the tin center. researchgate.net

For organotin (IV) carboxylates, the coordination of the carboxylate group from the ligand to the tin atom can result in different geometries, such as tetrahedral, trigonal bipyramidal, or octahedral. bsmiab.orgnih.gov These geometries can be distinguished by their characteristic ¹¹⁹Sn NMR chemical shift ranges. For example, five-coordinate tin atoms in trigonal-bipyramidal environments often show signals in the range of -180 to -260 ppm, while six-coordinate tin atoms in octahedral environments can exhibit signals at more negative values, such as -210 to -216 ppm. bsmiab.orgnih.gov Therefore, ¹¹⁹Sn NMR can confirm the formation of organotin derivatives of this compound and provide detailed information about the coordination environment of the tin atom in solution. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The N-H bonds of the primary amino group also produce distinct stretching vibrations.

Upon formation of derivatives, such as organotin carboxylates, the FT-IR spectrum undergoes predictable changes. Specifically, the coordination of the carboxylate group to a tin atom leads to a shift in the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group. The difference between these two frequencies (Δν = νasym - νsym) can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). bsmiab.org

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500 – 3300 (broad) |

| Amino Group | N–H stretch | 3300 – 3500 |

| Dimethylamino Group | C-H stretch | 2800 – 3000 |

| Carboxylic Acid | C=O stretch | 1700 – 1750 |

| Data is based on generalized spectral information. |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. While comprehensive Raman spectral data for this compound is not widely published, analysis of its functional groups allows for the prediction of characteristic Raman shifts.

Key vibrational modes expected for this molecule include:

N-H stretching from the primary amino group.

C-H stretching from the aromatic ring and the methyl groups of the dimethylamino substituent.

C=O stretching from the carboxylic acid group.

Aromatic ring vibrations (C=C stretching).

C-N stretching for both the amino and dimethylamino groups.

Data from structurally similar compounds, such as p-(Dimethylamino)benzoic acid and 5-Amino-2-hydroxy-benzoic acid, can provide insight into the expected spectral regions for these vibrations. spectrabase.comspectrabase.com For instance, the spectra of aminobenzoic acids typically feature bands assigned to the stretching vibrations of the -NH₂ group in the 3500–3100 cm⁻¹ range. researchgate.net

Thermogravimetric Infrared (TG-IR) Coupling Techniques

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FT-IR) is a sophisticated method used to study the thermal decomposition of materials. bruker.com As a sample is heated in the TGA, its mass loss is recorded, and the evolved gases are simultaneously directed into an FT-IR spectrometer for identification. antpedia.comscielo.br

For this compound, a TG-IR analysis would reveal its thermal stability and decomposition pathway. Although specific experimental data for this compound is not available in the cited literature, a hypothetical decomposition profile can be proposed based on its structure. The process would likely involve:

Initial loss of water: If the compound is hydrated.

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), a process common to benzoic acid derivatives upon heating.

Fragmentation of Substituents: Subsequent decomposition at higher temperatures would involve the fragmentation of the amino and dimethylamino groups, releasing gases such as ammonia (B1221849) (NH₃) and various nitrogen oxides.

Aromatic Ring Breakdown: Finally, the benzene (B151609) ring itself would decompose.

This technique provides a powerful combination of quantitative mass loss data from TGA with the qualitative identification of evolved products by FT-IR. bruker.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The presence of the benzene ring chromophore, substituted with two strong electron-donating groups (amino and dimethylamino), is expected to cause a significant bathochromic (red) shift in the absorption maxima of this compound compared to unsubstituted benzoic acid.

Studies on related compounds, such as derivatives of p-aminobenzoic acid (PABA), show absorption maxima ranging from 280 nm to 289 nm in various organic solvents. mdpi.com The absorption bands in aminobenzoic acids are typically attributed to π → π* and n → π* electronic transitions. researchgate.net

In a study of a fluorescent amino acid derivative, 7-(dimethylamino)acridon-2-ylalanine (Dad), which contains a related dimethylamino-substituted aromatic system, a broad absorption centered at 430 nm was observed. nih.gov The molar extinction coefficient (ε) at 425 nm was determined to be 5415 ± 59 M⁻¹·cm⁻¹. nih.gov The position of the absorption maximum in such compounds can be influenced by solvent polarity, often showing a red shift with increasing polarity. researchgate.net

Solid-State Absorption Spectroscopy

Solid-state absorption spectroscopy examines the electronic properties of a compound in its crystalline or amorphous solid form. This technique can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can alter the electronic energy levels compared to the molecule in solution. These interactions can lead to shifts in the absorption maxima and changes in the shape of the absorption bands. Specific solid-state absorption data for this compound were not available in the reviewed sources.

Fluorescence Spectroscopy and Luminescence Lifetime Determinations

The fluorescence properties of derivatives of this compound have been investigated, revealing the impact of the dimethylamino group on emission characteristics. A notable example is the fluorescent amino acid 7-(dimethylamino)acridon-2-ylalanine (Dad), whose synthesis involves a precursor, 2-amino-5-(dimethylamino)benzonitrile, that is structurally related to the title compound. nih.gov

Spectroscopic analysis showed that Dad has an emission maximum of 572 nm in a 50:50 mixture of acetonitrile (B52724) and phosphate-buffered saline (PBS). nih.gov The alkylation of the amino group to a dimethylamino group significantly enhances the fluorescence, making the derivative 2.5 times brighter than its non-alkylated counterpart, 7-aminoacridon-2-ylalanine (Aad). nih.gov This enhancement is attributed to the reduction of a non-radiative decay process known as twisted intramolecular charge transfer (TICT). nih.govnih.gov

The quantum yield (QY) and fluorescence lifetime (τ) are highly dependent on the solvent environment. For the derivative Dad, the QY reaches a maximum of 0.57 in dimethyl sulfoxide (B87167) (DMSO), and the lifetime increases significantly in organic solvents, peaking at 19.91 ns in DMSO. nih.gov

| Solvent | Quantum Yield (QY) | Fluorescence Lifetime (τ) [ns] |

|---|---|---|

| 50:50 CH₃CN/PBS | 0.25 | 12.90 |

| PBS | - | 6.30 |

| Isopropanol | 0.39 | 16.51 |

| Methanol (B129727) | 0.38 | 15.42 |

| Acetonitrile | 0.35 | 15.77 |

| DMSO | 0.57 | 19.91 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 180.20 g/mol ), soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected at m/z 181. The fragmentation pattern provides valuable structural information. libretexts.org Key fragmentation pathways for aminobenzoic acids typically involve:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

Decarboxylation ([M+H - CO₂]⁺): Loss of a 44 Da neutral CO₂ molecule is a characteristic fragmentation of the carboxylic acid group. researchgate.net

Loss of ammonia ([M+H - NH₃]⁺): Fragmentation involving the primary amino group. nih.gov

For this compound, specific expected fragments would include a peak corresponding to the loss of COOH (M-45) and fragments arising from the cleavage of the dimethylamino group. libretexts.org Analysis of the related isomer, p-(Dimethylamino)benzoic acid, shows a strong molecular ion peak and a significant fragment from the loss of the carboxylic acid group. nih.gov

Elemental Analysis (e.g., C, H, N, S, Sn)

While the theoretical elemental composition can be calculated from the chemical formula (C₉H₁₂N₂O₂), no experimentally determined elemental analysis data from published research is available to confirm these values for the compound or its specific derivatives (e.g., those containing S or Sn).

Electron Microscopy (e.g., Scanning Electron Microscopy - SEM)

No studies utilizing scanning electron microscopy to investigate the morphology, particle size, or surface characteristics of this compound have been found in the available scientific literature.

Without access to primary research data, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and detail. Further empirical research is needed to establish the crystallographic, elemental, and morphological properties of this compound.

Theoretical and Computational Chemical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 5-Amino-2-(dimethylamino)benzoic acid. DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to balance computational cost and accuracy.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.

The presence of flexible groups, such as the carboxylic acid and dimethylamino groups, means the molecule can exist in different spatial arrangements or conformations. Conformational analysis would identify the most stable conformer by comparing the relative energies of these different arrangements. For example, the orientation of the O-H bond in the carboxyl group and the rotation around the C-N bond of the dimethylamino group would be critical factors. The optimized geometry of the most stable conformer serves as the foundation for all subsequent calculations.

Below is a representative table format for the kind of data that would be generated from a geometry optimization calculation. Please note, the values are illustrative for the parameter type and are not actual calculated data for this molecule.

Table 1: Illustrative Optimized Geometrical Parameters

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

|---|---|---|---|

| C1-C2 | 1.40 | C1-C2-C3 | 120.0 |

| C-N (amino) | 1.38 | C2-C1-C6 | 119.5 |

| C-N (dimethylamino) | 1.37 | C1-N-C(methyl) | 121.0 |

| C=O | 1.22 | C-C-O-H | 180.0 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and dimethylamino groups. The LUMO is likely to be distributed over the electron-accepting carboxylic acid group and the benzene (B151609) ring.

Table 2: Illustrative Frontier Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the global reactivity of the molecule. These descriptors help in predicting how the molecule will interact with other chemical species. Key parameters include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Intermolecular and Intramolecular Interaction Characterization

The presence of both hydrogen bond donors (-NH2, -COOH) and acceptors (C=O, -N(CH3)2) in this compound allows for the formation of various intermolecular and intramolecular interactions. DFT studies can characterize these non-covalent interactions, which are crucial for understanding its physical properties, crystal packing, and biological activity. An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the nitrogen of the adjacent dimethylamino group, which would significantly influence the molecule's conformation and reactivity.

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysis

To understand the distribution of electrons within the molecule, Mulliken atomic charge calculations and Natural Bond Orbital (NBO) analysis are performed on the optimized geometry.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. It helps identify electrophilic (positive charge) and nucleophilic (negative charge) sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and orbital interactions. It describes the charge delocalization between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. This analysis can quantify the stability arising from hyperconjugation and intramolecular charge transfer interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into anti-bonding orbitals of the aromatic ring.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules. This method is essential for predicting the electronic absorption spectra (UV-Visible spectra). TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the electronic transitions, and the nature of these transitions (e.g., HOMO→LUMO). This information is vital for understanding the photophysical properties of the molecule and its potential applications in areas like dyes or photosensitizers.

Photophysical Parameter Computations

Beyond spectral simulation, computational methods are used to derive key photophysical parameters that quantify the behavior of this compound upon light absorption. These parameters are essential for evaluating the molecule's potential in applications like dye-sensitized solar cells or as fluorescent probes. researchgate.netnih.gov

Theoretical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity. researchgate.net Other important computed parameters include the oscillator strength, which indicates the probability of a particular electronic transition, and the wavelengths (λmax) for maximum absorption and emission. researchgate.netnih.gov For molecules exhibiting dual fluorescence, theoretical calculations can help identify the different molecular conformations, such as twisted intramolecular charge transfer (TICT) states, responsible for the multiple emission bands. nih.govnih.gov

A summary of commonly computed photophysical parameters is presented in the table below.

| Parameter | Description | Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |

| Energy Gap (Eg) | The energy difference between the HOMO and LUMO. | DFT |

| Absorption Wavelength (λabs) | Wavelength of maximum light absorption. | TD-DFT, CC2 |

| Emission Wavelength (λem) | Wavelength of maximum light emission (fluorescence). | TD-DFT, CC2 |

| Oscillator Strength (f) | A dimensionless quantity expressing the probability of an electronic transition. | TD-DFT, CC2 |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges. | DFT |

Thermodynamic Property Calculations

Molar Heat Capacity Determinations

Experimental measurements for analogous compounds in solution, such as various aqueous alkanolamines, have been reported at different temperatures, providing valuable data for validating and parameterizing computational models. nist.gov These studies typically use techniques like flow calorimetry. nist.gov For solids, the constant pressure heat capacity is a key parameter often included in thermochemical databases for related structures like 2-aminobenzoic acid. nist.gov

Enthalpy and Entropy Derivations

Standard enthalpy (ΔH°) and entropy (ΔS°) are crucial for understanding the stability and reactivity of a compound. These thermodynamic properties can be derived through both computational calculations and from experimental data for related molecules. For instance, the standard enthalpy of formation (ΔfH°), which quantifies the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states, can be calculated for gases. chemeo.comnist.gov

Similarly, the Gibbs free energy of formation (ΔfG°) can be computed. chemeo.com For phase transitions, properties like the enthalpy of fusion (ΔfusH°) and the entropy of fusion (ΔfusS) are important and are available for similar compounds like 2-aminobenzoic acid. nist.gov These values provide insight into the energy required for melting and the change in disorder during this process.

The table below summarizes key thermodynamic properties and their typical methods of determination.

| Thermodynamic Property | Symbol | Description |

| Molar Heat Capacity | Cp | Heat required to change the temperature of one mole of a substance. |

| Standard Enthalpy of Formation | ΔfH° | Enthalpy change when one mole of a compound is formed from its elements. |

| Standard Gibbs Free Energy of Formation | ΔfG° | Free energy change when one mole of a compound is formed from its elements. |

| Enthalpy of Fusion | ΔfusH | Enthalpy change associated with melting a solid. |

| Entropy of Fusion | ΔfusS | Entropy change associated with melting a solid. |

Dissociation Constants and Tautomerism Studies

The presence of both an acidic carboxylic acid group (-COOH) and basic amino groups (-NH2 and -N(CH3)2) means that this compound can exist in different ionization states depending on the pH of its environment. The dissociation constant (Ka), often expressed in logarithmic form as pKa, quantifies the acidity of these functional groups. The pKa of the carboxylic acid group in this molecule is estimated to be around 4.5, based on comparisons with analogous compounds.

| Functional Group | Estimated pKa | Ionized Form |

| Carboxylic Acid (-COOH) | ~4.5 | Carboxylate (-COO⁻) |

| Amino (-NH2) | (Basic) | Ammonium (-NH3⁺) |

| Dimethylamino (-N(CH3)2) | (Basic) | Dimethylammonium (-NH(CH3)2⁺) |

Reaction Mechanisms and Chemical Reactivity of 5 Amino 2 Dimethylamino Benzoic Acid

Oxidation Reactions of Amine Functionalities

The presence of two amine functionalities on the aromatic ring makes 5-Amino-2-(dimethylamino)benzoic acid susceptible to oxidation. The primary aromatic amine is generally more readily oxidized than the tertiary dimethylamino group. A common oxidative transformation for primary aromatic amines is their conversion to the corresponding nitro derivatives. mdpi.com

The mechanism for the oxidation of anilines to nitroarenes often proceeds through intermediate species such as hydroxylamines and nitroso compounds. mdpi.comacs.org Various oxidizing agents can achieve this transformation, with peracids like meta-chloroperoxybenzoic acid (m-CPBA) or systems like hydrogen peroxide in the presence of a catalyst being effective. acs.orgresearchgate.net For instance, the reaction with sodium perborate (B1237305) in acetic acid is a known method for converting anilines bearing electron-withdrawing groups into nitro compounds. mdpi.com While the amino groups on this compound are electron-donating, controlled conditions can favor the selective oxidation of the primary amine.

The proposed pathway using a peracid involves the following steps:

Nucleophilic attack of the primary amine nitrogen on the electrophilic oxygen of the peracid.

Formation of an N-hydroxy-N-phenylhydroxylamine intermediate.

Further oxidation of the hydroxylamine (B1172632) to a nitroso derivative.

Final oxidation of the nitroso compound to the nitro product. acs.org

The tertiary dimethylamino group is more resistant to oxidation but can be targeted under different conditions, potentially leading to N-oxide formation or demethylation.

| Oxidizing Agent | Intermediate Species | Final Product (from -NH₂) | Reference |

|---|---|---|---|

| Peracids (e.g., m-CPBA) | Hydroxylamine, Nitrosoarene | Nitroarene | acs.orgresearchgate.net |

| Sodium Perborate (NaBO₃·4H₂O) in Acetic Acid | Not specified | Nitroarene | mdpi.com |

| Hydrogen Peroxide (H₂O₂) with catalyst | Hydroxylamine, Nitrosoarene | Nitroarene | mdpi.com |

Carboxylate Coordination Behavior in Complexes

The carboxylate group of this compound is a versatile ligand in coordination chemistry, capable of binding to metal ions in several modes. wikipedia.orghandwiki.orgwikipedia-on-ipfs.org The specific coordination is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. acs.org

In a monodentate coordination mode, the carboxylate group binds to a metal center through only one of its two oxygen atoms. wikipedia.orgresearchgate.net This type of interaction is common in coordination chemistry and can occur in different geometries, such as syn or anti conformations relative to the rest of the ligand. Monodentate binding is often observed when the metal's coordination sphere is sterically crowded or when other ligands, including solvent molecules, compete for coordination sites. acs.org Water molecules, in particular, can play a crucial role in stabilizing the monodentate coordination mode by forming hydrogen bonds with the non-coordinated carboxylate oxygen. acs.org

| Coordination Mode | Description | Structural Feature | Reference |

|---|---|---|---|

| Monodentate (κ¹) | Binds through one oxygen atom. | Forms a single metal-oxygen bond. | wikipedia.orgacs.org |

| Bidentate Chelate (κ²) | Binds through both oxygen atoms to a single metal center. | Forms a four-membered chelate ring. | wikipedia.orgresearchgate.net |

| Bidentate Bridge (μ₂) | Binds through both oxygen atoms to two different metal centers. | Links metal centers (syn-syn, syn-anti, anti-anti). | researchgate.net |

Intramolecular Rearrangements and Zwitterion Intermediates

The presence of both an acidic carboxylic acid group and basic amino groups raises the possibility of intramolecular proton transfer to form a zwitterion. In simple aliphatic amino acids like glycine, the amino group is sufficiently basic to accept a proton from the carboxylic acid group, leading to a stable zwitterionic form (H₃N⁺-CH₂-COO⁻). doubtnut.com

However, for aminobenzoic acids, the situation is different. The lone pair of electrons on the nitrogen of the aromatic amino group is delocalized into the benzene (B151609) ring through resonance. doubtnut.comtardigrade.in This delocalization significantly reduces the basicity of the amino group. Consequently, the weakly acidic carboxylic acid group is generally unable to transfer a proton to the weakly basic amino group. doubtnut.comtardigrade.in Therefore, this compound is not expected to exist as a stable zwitterion in neutral conditions.

Instead of forming a zwitterion, the molecule may adopt a conformation stabilized by an intramolecular hydrogen bond (IMHB). Specifically, a hydrogen bond can form between the hydrogen of the ortho-carboxylic acid group and the nitrogen of the adjacent dimethylamino group. Such IMHBs can shield the polarity of the functional groups and stabilize a particular conformation, which can influence the molecule's physical properties and permeability through low-dielectric environments. rsc.orgnih.gov

| State | Description | Charge Distribution | Relevance to this compound |

|---|---|---|---|

| Neutral Molecule | No formal charge separation. | -COOH and -NH₂ groups are un-ionized. | The most likely state in non-polar solvents and solid state. |

| Zwitterion | Intramolecular proton transfer from acid to base group. | Formal positive (-NH₃⁺) and negative (-COO⁻) charges. | Unlikely due to the low basicity of the aromatic amine group. doubtnut.comtardigrade.in |

| Intramolecular H-Bond | Hydrogen bond between -COOH and ortho -N(CH₃)₂. | No formal charge separation, but localized polarity. | Plausible, influencing molecular conformation and properties. rsc.org |

Ligand-to-Metal Energy Transfer Mechanisms in Luminescent Complexes

Aromatic carboxylates, such as derivatives of aminobenzoic acid, are effective "antenna" ligands for sensitizing the luminescence of metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺). msu.ruresearchgate.netrsc.org This process, known as the antenna effect, involves a Ligand-to-Metal Charge Transfer (LMCT) mechanism, which allows for efficient excitation of the metal ion that would otherwise be difficult due to forbidden f-f transitions. msu.runih.gov

The mechanism proceeds through several key steps:

Light Absorption by the Ligand : The aromatic system of the this compound ligand absorbs energy, typically in the UV region, promoting an electron from a π bonding orbital to a π* anti-bonding orbital (S₀ → S₁ transition). researchgate.net

Intersystem Crossing (ISC) : The excited ligand rapidly undergoes intersystem crossing from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This process is facilitated in complexes with heavy metal ions.

Energy Transfer : Energy is transferred from the ligand's triplet state (T₁) to an appropriate excited energy level of the coordinated lanthanide ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the metal ion. researchgate.net

Metal-Centered Emission : The excited lanthanide ion relaxes to its ground state by emitting light. This emission is characterized by sharp, narrow bands at specific wavelengths, which are characteristic of the particular metal ion (e.g., red for Eu³⁺, green for Tb³⁺). rsc.orgnih.gov

This LMCT process effectively bypasses the low absorption efficiency of the lanthanide ions themselves, leading to brightly luminescent materials with applications in areas like bioimaging and sensors. msu.ruresearchgate.net

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Ligand Excitation | Absorption of UV light promotes the ligand to a singlet excited state (S₁). | researchgate.net |

| 2 | Intersystem Crossing | The ligand transitions from the singlet state (S₁) to a triplet state (T₁). | msu.ru |

| 3 | Energy Transfer | Non-radiative energy transfer from the ligand's triplet state (T₁) to the metal ion's excited state. | researchgate.net |

| 4 | Metal Emission | The excited metal ion relaxes to the ground state, emitting characteristic light (luminescence). | rsc.orgnih.gov |

Materials Science Innovations

The distinct electronic and steric properties imparted by the amino and dimethylamino groups on the benzene ring make this compound a versatile building block for materials with tailored optical and electronic characteristics.

Currently, there is limited direct research available specifically detailing the use of this compound in the development of Aggregation-Induced Emission (AIE) chromophores. The AIE phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is a significant area of materials research. While various aromatic amines and carboxylic acids are utilized as building blocks for AIE-active molecules, specific studies employing this compound for this purpose are not prominently documented in publicly accessible research.

The role of this compound as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) is not extensively detailed in available scientific literature. OLED technology relies on a variety of organic compounds for its emissive and charge-transport layers, and while aromatic amines are a crucial class of materials for hole-transport layers, the specific application of this compound as a precursor is not well-documented.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The synthesis of COFs often involves the use of monomers with specific functional groups, such as amines, to form robust covalent bonds. While amino-functionalized molecules are generally employed as building blocks for COFs, there is no specific research detailing the incorporation of this compound into COF structures in the available literature.

The development of novel electronic and optical materials often leverages the unique properties of specialized organic molecules. While the structure of this compound suggests potential for creating materials with interesting photoresponsive or charge-transport properties, specific research on polymers or materials derived from this compound for electronic and optical applications is not readily found in the public domain.

The application of this compound in the synthesis of magnetic materials is not a well-established area of research. While amino-functionalized organic molecules can be used to coat or modify magnetic nanoparticles for various applications, there is no direct evidence in the available literature to suggest the use of this specific compound in the synthesis of magnetic materials.

The most prominent application of this compound in materials science is as an intermediate in the synthesis of organic pigments and azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of commercial dyes. The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

The primary amino group on this compound can be readily diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with different colors and properties. The presence of the dimethylamino and carboxylic acid groups on the benzene ring can influence the final properties of the dye, such as its color, solubility, and fastness.

A notable example, though utilizing a closely related isomer, is the synthesis of the azo dye ligand 2-[2'-(5-methylthiazolyl)azo]-5-dimethylaminobenzoic acid (5-MeTAMB). This was achieved through the diazotization of 2-amino-5-methylthiazole and its subsequent coupling with 3-dimethylaminobenzoic acid asianpubs.org. This synthesis provides a strong model for how this compound could be similarly employed to create novel azo dyes. The general synthetic route for such azo dyes involves the reaction of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium to form the diazonium salt, which is then reacted with a coupling component nih.govnih.gov.

Furthermore, a patent describes a process for producing 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethyl-aminobenzoic acid, which is an intermediate for crystal violet lactone, a key component in carbonless copy paper and other color-change systems. This synthesis involves the reaction of m-dimethylaminobenzoic acid with tetramethyl-4,4'-diaminobenzhydrol google.com. This highlights the utility of dimethylaminobenzoic acid derivatives in the synthesis of functional dyes.

Table 1: Potential Azo Dyes Derived from this compound

| Coupling Component | Resulting Azo Dye Structure (Hypothetical) | Potential Color |

| Phenol | 5-((4-hydroxyphenyl)diazenyl)-2-(dimethylamino)benzoic acid | Yellow-Orange |

| N,N-Dimethylaniline | 5-((4-(dimethylamino)phenyl)diazenyl)-2-(dimethylamino)benzoic acid | Red-Violet |

| 2-Naphthol | 5-((2-hydroxynaphthalen-1-yl)diazenyl)-2-(dimethylamino)benzoic acid | Red-Brown |

Table 2: Key Reactions in Azo Dye Synthesis

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | This compound, NaNO₂, HCl | 2-(dimethylamino)-5-(diazonio)benzoate |

| Azo Coupling | Diazonium Salt, Electron-rich aromatic compound | Azo Dye |

Photochemical Applications

This compound and its structural analogs are gaining attention in photochemistry, particularly in the formulation of systems that utilize ultraviolet (UV) light to initiate chemical reactions. These applications are critical in industries that rely on rapid curing of inks, coatings, and adhesives.

Components in Ultraviolet (UV) Initiator Systems

The compound's architecture, featuring an aromatic ring substituted with both amino and carboxylic acid groups, makes it a candidate for use as a synergist in Type II photoinitiator systems. These systems require a co-initiator or hydrogen donor to generate the free radicals necessary for polymerization. google.com In this context, the amine functionality is the key feature.

Photoinitiation by Type II photoinitiators is a bimolecular process where the initiator, upon absorbing light, enters an excited state. google.com It then interacts with a hydrogen donor (the synergist) to produce an initiating radical. oraljournal.com Aliphatic amines are often efficient as co-initiators. oraljournal.com

| Component | Function | Example Compound(s) | Reference |

|---|---|---|---|

| Sensitizer (B1316253)/Photoinitiator | Absorbs UV light to become excited | Thioxanthones | google.com |

| Photoinitiator | Improves the level of cure | Aminoalkyl phenones | google.com |

| Synergist (Co-initiator) | Acts as a hydrogen donor to generate free radicals | Multifunctional Amino Benzoates (e.g., compounds with para-(N,N'-dimethylamino) benzoate groups) | google.com |

Sensitizing Agents in Photopolymerization Processes

In photopolymerization, a sensitizer is a molecule that absorbs light at a wavelength where the primary photoinitiator does not absorb efficiently. It then transfers the absorbed energy to the photoinitiator, enabling it to generate radicals and initiate polymerization.

Thioxanthone and its derivatives are effective Type II photoinitiators that can also function as sensitizers, particularly for UV LED applications, as they absorb light in the near-UV and visible regions. oraljournal.comgoogle.com The sensitization process involves the thioxanthone absorbing a photon, reaching an excited triplet state, and then reacting with a hydrogen donor, such as an amine synergist, to produce radicals that start the polymerization chain reaction. oraljournal.com The inclusion of amino benzoate synergists is particularly advantageous in these systems, contributing to improved cure speeds. google.com The effectiveness of the process relies on the efficient energy transfer from the excited sensitizer to the co-initiator.

Advanced Coordination Chemistry and Supramolecular Assemblies

The presence of multiple functional groups (a carboxylic acid, a primary amine, and a tertiary amine) allows this compound to act as a versatile ligand in coordination chemistry. These groups can bind to metal ions, leading to the formation of complex structures with interesting photophysical properties and potential for creating larger supramolecular assemblies through non-covalent interactions like hydrogen bonding. nih.govmdpi.com

Design of Fluorescent Probes

Derivatives of aminobenzoic acid are valuable scaffolds for the design of fluorescent probes. A study detailed the synthesis of a dual-fluorescent compound derived from dimethylaminobenzoic acid, intended as a potential probe for proteins. nih.gov This highlights the utility of the core structure in creating molecules whose fluorescence properties change upon interaction with biological targets. nih.gov

In a related area, fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core have been developed for the detection of nitric oxide surrogates. nih.gov These probes react with the analyte to form a new, highly fluorescent benzo[c]cinnoline structure. nih.gov This strategy of analyte-induced formation of a fluorophore results in a high signal-to-noise ratio, as the initial probe has virtually no background fluorescence. nih.gov The electronic properties of the amino-substituted aromatic rings are central to the function of these probes.

Sensitization of Lanthanide Luminescence

Lanthanide ions are known for their unique luminescent properties, but they suffer from inefficient light absorption due to forbidden f-f electronic transitions. nih.gov This limitation can be overcome by coordinating the lanthanide ion with organic ligands that act as "antennas." These ligands, or chromophores, absorb light efficiently and transfer the energy to the lanthanide ion, which then emits light. This process is known as the antenna effect or sensitization. nih.govnih.gov

Aromatic carboxylic acids are particularly effective ligands for this purpose. nih.gov A recent study demonstrated the synthesis and photoluminescent properties of lanthanide complexes using 3-dimethylaminobenzoic acid as a primary ligand. nih.govnih.gov In this work, a terbium complex, [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), was synthesized and its fluorescence was studied. The 3-dimethylaminobenzoic acid ligand absorbs excitation energy and effectively transfers it to the Tb³⁺ ion, which then exhibits its characteristic green luminescence. nih.gov The study determined the fluorescence lifetime and elucidated the energy transfer mechanism within the complex. nih.govnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Excitation Wavelength | 341 nm | Corresponds to the absorption of the organic ligand. |

| Emission Peaks | 491, 545, 585, 622 nm | Characteristic emissions of the Tb³⁺ ion. |

| Fluorescence Lifetime (τ) | 0.4709 ms | Indicates the duration of the excited state and efficiency of the luminescence process. nih.gov |

Analytical Chemistry Methodologies

While specific analytical methods for this compound are not extensively detailed in the literature, the functional groups present in the molecule are amenable to various standard analytical techniques. Structurally related compounds are widely used as derivatizing agents and analytical reagents.

For instance, p-dimethylaminobenzaldehyde is a well-known reagent used in the colorimetric determination of various compounds, including primary amines like hydrazine and aniline (B41778) in water samples. globalresearchonline.net It is also the key component of Kovacs' reagent for the detection of indole, a common test in microbiology. globalresearchonline.net

Furthermore, derivatives of aminobenzoic acid are employed in chromatography. A method using p-amino benzoic acid ethyl ester (ABEE) for labeling monosaccharides allows for their sensitive detection and quantification by high-performance liquid chromatography (HPLC). nih.gov This derivatization technique enhances the detectability of the analytes, demonstrating the utility of the aminobenzoate moiety in developing robust analytical methods. nih.gov Given these precedents, this compound could potentially be used in or adapted for similar analytical applications, such as derivatization for HPLC or as a reagent in spectrophotometric assays.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Amino-2-(dimethylamino)benzoic acid, and how are they experimentally determined?

- The compound has a molecular formula C₉H₁₂N₂O₂ (MW: 180.204 g/mol), density of ~1.3 g/cm³, and a boiling point of ~360.8°C at 760 mmHg . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm aromatic proton environments and dimethylamino group signals.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (exact mass: 180.089874).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition points.

- Storage: Stable at room temperature in airtight containers .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Two patent-based methods are referenced:

- WO2006/123145 A1 : Focuses on functionalizing the benzoic acid backbone via selective amination and dimethylamino group introduction. Key parameters include temperature control (60–80°C) and catalysts like Pd/C for hydrogenation steps .

- DE124907 : Describes nitration followed by reductive alkylation. Purification involves recrystallization from ethanol/water mixtures.

- Optimization Tips: Vary solvent polarity (e.g., DMF vs. THF) and monitor pH during amino group protection/deprotection to minimize side reactions.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility Screening : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy to quantify saturation points.

- Stability Studies :

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Assess photostability under UV/visible light exposure.

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- In Vitro Enzyme Inhibition : Screen against kinases or carboxylases due to structural similarity to benzoic acid derivatives (e.g., salicylic acid analogs).

- Cytotoxicity Assays : Use MTT/WST-1 protocols on cell lines (e.g., HEK293) to identify IC₅₀ values.

- Note: No direct activity data is available; structural analogs like 4-aminosalicylic acid (anti-inflammatory) suggest potential targets .

Advanced Research Questions

Q. How do substituent variations (e.g., 5-amino vs. 4-methyl groups) impact the electronic properties of benzoic acid derivatives?

- Compare with analogs such as 2-(dimethylamino)benzoic acid (CAS 610-16-2, lacking the 5-amino group) and 5-amino-2-(piperidinyl)benzoic acid :

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density changes.

- Spectroscopic Trends : IR shifts in carbonyl (C=O) and amino (N-H) stretches indicate resonance effects.

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers.

- X-ray Crystallography : Resolves spatial arrangement of the dimethylamino and carboxyl groups (see Crystal Data in for related compounds).

Q. How can mechanistic insights into the synthesis of this compound guide scalable production?

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Catalyst Screening : Test palladium vs. nickel catalysts for reductive amination efficiency.

Q. What computational models predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding with COX-2 (see for benzoxazole-based inhibitors).

- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).

Q. How should researchers address contradictions in reported physicochemical data?

- Case Example : Discrepancies in melting points may arise from purity (e.g., HPLC-grade vs. technical grade) or polymorphic forms.

- Validation Protocol :

Reproduce synthesis/purification steps from independent sources.

Cross-validate using DSC (melting) and PXRD (crystallinity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.